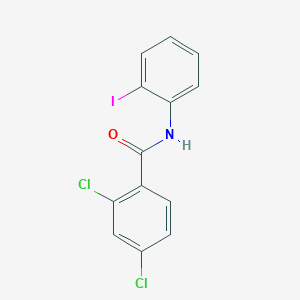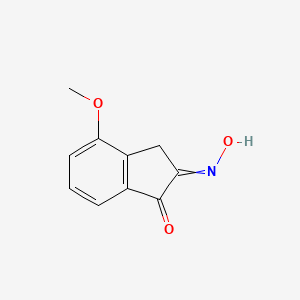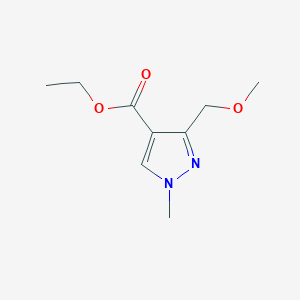![molecular formula C34H40N4O10 B11713850 2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structure and properties. This compound is part of the crown ether family, which are cyclic chemical compounds that can form complexes with various cations. The presence of multiple oxygen and nitrogen atoms in its structure allows it to interact with metal ions, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with phthalic anhydride derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Studied for its potential interactions with biological molecules and its ability to form stable complexes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties
作用機序
The mechanism of action of 2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in its structure act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
類似化合物との比較
Similar Compounds
1,10-Diaza-18-crown-6: Another crown ether with similar complexation properties.
Kryptofix 22: Known for its ability to form stable complexes with metal ions.
Cryptand 22: A related compound with a similar structure and function.
Uniqueness
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific arrangement of functional groups, which enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring high selectivity and stability .
特性
分子式 |
C34H40N4O10 |
|---|---|
分子量 |
664.7 g/mol |
IUPAC名 |
2-[1-[16-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C34H40N4O10/c1-23(37-31(41)25-7-3-4-8-26(25)32(37)42)29(39)35-11-15-45-19-21-47-17-13-36(14-18-48-22-20-46-16-12-35)30(40)24(2)38-33(43)27-9-5-6-10-28(27)34(38)44/h3-10,23-24H,11-22H2,1-2H3 |
InChIキー |
LKZCUOVBNNSUSB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea](/img/structure/B11713767.png)
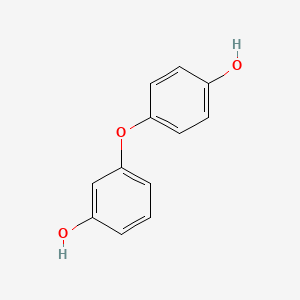
![2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11713774.png)
![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)
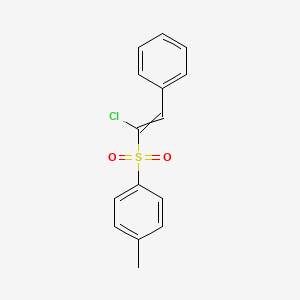


![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)
